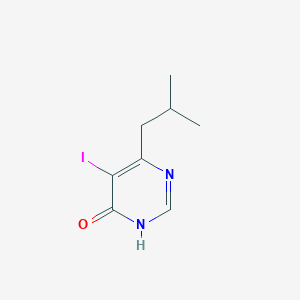
1-Bromo-2-ethynyl-4-methylbenzene
Vue d'ensemble
Description
1-Bromo-2-ethynyl-4-methylbenzene is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position, an ethynyl group at the second position, and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and material science.
Applications De Recherche Scientifique
1-Bromo-2-ethynyl-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-ethynyl-4-methylbenzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is particularly stable due to its aromaticity, which it strives to maintain during reactions .
Mode of Action
This compound undergoes electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring can lead to various biochemical pathways. For instance, it can undergo nucleophilic substitution reactions, with the pathway depending on the type of benzylic halide . Primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
Its predicted properties include a boiling point of 2419±330 °C and a density of 142±01 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is a substituted benzene ring . The exact molecular and cellular effects would depend on the specific electrophile involved and the position of the substitution on the benzene ring.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the temperature and pressure can affect the rate of the electrophilic aromatic substitution reaction . Additionally, the presence of other substances in the reaction environment could potentially interfere with the reaction or lead to different products.
Orientations Futures
The future directions for research on “1-Bromo-2-ethynyl-4-methylbenzene” could involve further exploration of its reactivity and potential applications. This could include studying its behavior in various types of chemical reactions and investigating its potential use in the synthesis of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4-methylbenzene can be synthesized through various methods. One common method involves the bromination of 2-ethynyl-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethynyl-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and copper(I) iodide are often used in Sonogashira coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include 2-ethynyl-4-methylbenzene derivatives with various substituents.
Coupling Reactions: Products include complex aromatic compounds with extended conjugation.
Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, and alkanes.
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethynylbenzene: Similar structure but lacks the methyl group at the fourth position.
1-Bromo-4-ethynylbenzene: Similar structure but the ethynyl group is at the fourth position instead of the second.
1-Chloro-2-ethynyl-4-methylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-Bromo-2-ethynyl-4-methylbenzene is unique due to the presence of both the ethynyl and methyl groups on the benzene ring, which allows for diverse chemical reactivity and applications in various fields of research.
Propriétés
IUPAC Name |
1-bromo-2-ethynyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWOXABITWKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



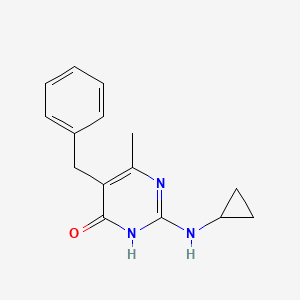

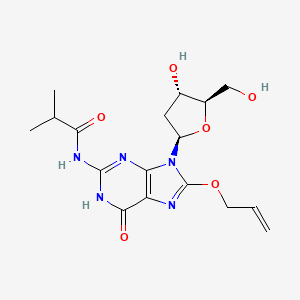
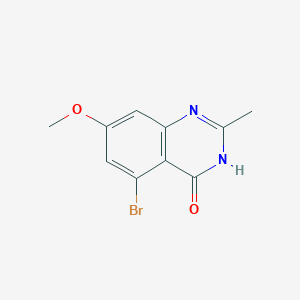
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
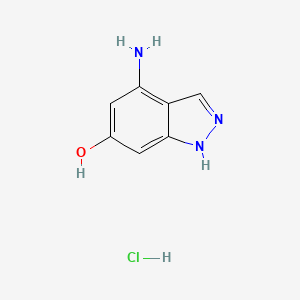




![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)
